A Senior Application Scientist's Guide to (5-Chloro-2-methoxyphenyl)acetic acid: Properties, Synthesis, and Applications
A Senior Application Scientist's Guide to (5-Chloro-2-methoxyphenyl)acetic acid: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial intermediate and building block in organic synthesis. Its unique structural arrangement, featuring a chlorine atom and a methoxy group on the phenyl ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. This guide provides an in-depth examination of its core characteristics, proven synthetic methodologies, analytical validation techniques, and its significant role in the development of pharmaceutical agents.
Core Molecular and Physicochemical Profile
The foundation of any chemical synthesis or drug discovery program lies in a precise understanding of the starting material's fundamental properties. (5-Chloro-2-methoxyphenyl)acetic acid is identified by the CAS Number 7569-62-2.[1][2][3][4] Its molecular formula is C₉H₉ClO₃, corresponding to a molecular weight of approximately 200.62 g/mol .[1][2][3][5][6]
| Property | Value | Source(s) |
| Molecular Weight | 200.62 g/mol | [1][2][3] |
| Molecular Formula | C₉H₉ClO₃ | [1][2][5][4] |
| CAS Number | 7569-62-2 | [1][2][3] |
| Physical Form | Solid | [6] |
| Melting Point | 129 °C | [4] |
| IUPAC Name | (5-chloro-2-methoxyphenyl)acetic acid | |
| InChI Key | KEUMRDNHQQLLKV-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of (5-Chloro-2-methoxyphenyl)acetic acid is critical for its application in further chemical transformations. A common and effective laboratory-scale method involves the hydrolysis of a suitable precursor, such as a thioamide derivative. This approach is favored for its reliability and the high purity of the resulting product.
Causality in Protocol Design
The chosen protocol illustrates a robust hydrolysis reaction. The starting material, 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione, is a thioamide that can be efficiently converted to the desired carboxylic acid. The use of a strong base like potassium hydroxide (KOH) in a mixed solvent system (water/ethanol) is a deliberate choice. Ethanol ensures the solubility of the organic starting material, while water is necessary for the hydroxide ions to act as nucleophiles in the hydrolysis mechanism. The reaction is performed at reflux to provide the necessary activation energy, driving the reaction to completion over several hours.
The workup procedure is designed to isolate the acidic product from the basic reaction mixture and any unreacted starting material. Acidification with hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility. Subsequent extraction with an organic solvent like diethyl ether efficiently transfers the product to the organic phase, which can then be washed, dried, and concentrated to yield the final compound.
Detailed Experimental Protocol: Hydrolysis of a Thioamide Precursor
This protocol is adapted from established synthetic routes.[5]
Materials:
-
2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (169.4 g, 3019 mmols) in water (200 mL).
-
To this solution, add ethanol (1090 mL).
-
Add 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione (62.0 g, 217 mmols) to the basic solution.
-
Stir the mixture and heat to reflux for 18 hours.
-
After cooling, concentrate the reaction mixture in vacuo to remove the ethanol.
-
Add water and ice to the residue. Wash the aqueous solution with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous phase carefully with concentrated hydrochloric acid to a pH of ~2.
-
Stir for 15 minutes to ensure complete precipitation of the product.
-
Extract the product into diethyl ether (3 x 100 mL).
-
Combine the organic phases and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Triturate the resulting solid with a mixture of diethyl ether (30 mL) and hexane (40 mL) to remove residual impurities.
-
Filter the solid product and dry under vacuum to yield (5-Chloro-2-methoxyphenyl)acetic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (5-Chloro-2-methoxyphenyl)acetic acid.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene (-CH₂) protons, and the methoxy (-OCH₃) protons, with specific chemical shifts and splitting patterns confirming the substitution pattern on the phenyl ring.[7]
-
Mass Spectrometry (MS): MS analysis is used to confirm the molecular weight of the compound. The technique provides the mass-to-charge ratio of the molecular ion, which should match the calculated exact mass of 200.0240.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the compound. A reversed-phase method can effectively separate the target compound from starting materials and byproducts.
HPLC Analysis Workflow
The following diagram outlines a standard workflow for the purity analysis of an organic acid like (5-Chloro-2-methoxyphenyl)acetic acid.
Caption: A typical workflow for HPLC-based purity analysis.
Applications in Drug Development and Research
The true value of (5-Chloro-2-methoxyphenyl)acetic acid lies in its utility as a versatile chemical intermediate. Its derivatives are actively explored for their potential as bioactive compounds.
-
Building Block for NSAIDs: The compound is a known precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The phenylacetic acid motif is a common scaffold in many NSAIDs, and the chloro and methoxy substituents allow for fine-tuning of the molecule's steric and electronic properties to enhance drug efficacy and selectivity.
-
Medicinal Chemistry Scaffolding: In drug discovery, this molecule serves as a valuable scaffold. The carboxylic acid group is a key functional handle for creating amides, esters, and other derivatives.[8] The chloro and methoxy groups on the aromatic ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a powerful tool in structure-activity relationship (SAR) studies.[8]
-
Development of Analgesic Agents: Derivatives of (5-Chloro-2-methoxyphenyl)acetic acid have been investigated for their potential as analgesic and antipyretic agents, building upon its structural relationship to known anti-inflammatory drugs.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. (5-Chloro-2-methoxyphenyl)acetic acid is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored sealed in a dry environment at room temperature.[1]
References
- 1. 7569-62-2|(5-Chloro-2-methoxyphenyl)acetic Acid|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. (5-Chloro-2-methoxyphenyl)acetic Acid [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. Product recommendation : 7569-62-2 (5-CHLORO-2-METHOXYPHENYL)ACETIC ACID [thoreauchem.com]
- 6. (5-chloro-2-methoxyphenyl)-Acetic acid | 7569-62-2 [sigmaaldrich.com]
- 7. (5-CHLORO-2-METHOXYPHENYL)ACETIC ACID(7569-62-2) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
